Ac-rC Phosphoramidite

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

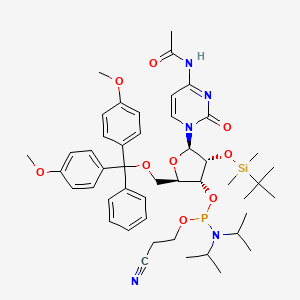

N-[1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C47H64N5O9PSi/c1-32(2)52(33(3)4)62(58-30-16-28-48)60-42-40(59-44(43(42)61-63(11,12)46(6,7)8)51-29-27-41(49-34(5)53)50-45(51)54)31-57-47(35-17-14-13-15-18-35,36-19-23-38(55-9)24-20-36)37-21-25-39(56-10)26-22-37/h13-15,17-27,29,32-33,40,42-44H,16,30-31H2,1-12H3,(H,49,50,53,54)/t40-,42-,43-,44-,62?/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKWKXYVKGFKODW-YOEDQOPESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1O[Si](C)(C)C(C)(C)C)N2C=CC(=NC2=O)NC(=O)C)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)N(C(C)C)P(OCCC#N)O[C@@H]1[C@H](O[C@H]([C@@H]1O[Si](C)(C)C(C)(C)C)N2C=CC(=NC2=O)NC(=O)C)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C47H64N5O9PSi |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

902.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Ac-rC Phosphoramidite in Oligonucleotide Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the mechanism of action of N4-acetyl-2'-O-tert-butyldimethylsilyl-cytidine-3'-O-(β-cyanoethyl-N,N-diisopropyl) phosphoramidite (B1245037) (Ac-rC phosphoramidite) in solid-phase oligonucleotide synthesis. This compound is a crucial building block, particularly favored in the synthesis of RNA and modified oligonucleotides where rapid and mild deprotection conditions are paramount. This guide will delve into its chemical properties, mechanism of action throughout the synthesis cycle, and provide detailed experimental protocols.

Introduction to this compound

This compound is a protected ribonucleoside monomer used in automated oligonucleotide synthesis. Its structure consists of four key components:

-

5'-Dimethoxytrityl (DMT) group: An acid-labile protecting group on the 5'-hydroxyl function, which is removed at the beginning of each synthesis cycle to allow for chain elongation.

-

N4-Acetyl (Ac) group: A base-labile protecting group on the exocyclic amine of the cytidine (B196190) base. The acetyl group is significantly more labile than traditional protecting groups like benzoyl (Bz), enabling faster and milder deprotection conditions.[1]

-

2'-O-tert-butyldimethylsilyl (TBDMS) group: A protecting group on the 2'-hydroxyl of the ribose sugar, essential for RNA synthesis to prevent side reactions and chain cleavage.

-

3'-O-(β-cyanoethyl-N,N-diisopropyl) phosphoramidite: The reactive moiety that, upon activation, couples with the free 5'-hydroxyl of the growing oligonucleotide chain.

The strategic choice of the acetyl protecting group for the cytidine base is a key feature of this compound. It allows for rapid removal under milder basic conditions, which is particularly advantageous when synthesizing oligonucleotides containing sensitive modifications or to expedite the overall synthesis and deprotection process.[2][3]

Mechanism of Action in the Oligonucleotide Synthesis Cycle

The synthesis of an oligonucleotide using this compound follows the well-established phosphoramidite chemistry cycle, which consists of four main steps: deblocking, coupling, capping, and oxidation. This cycle is repeated for each nucleotide added to the growing chain.

Step 1: Deblocking (Detritylation)

The synthesis cycle begins with the removal of the acid-labile 5'-DMT protecting group from the solid support-bound nucleoside (or the previously added nucleotide). This is achieved by treating the support with a solution of a weak acid, typically 3% trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an anhydrous solvent like dichloromethane (B109758) (DCM).[4] The resulting free 5'-hydroxyl group is then available for the subsequent coupling reaction. The orange-colored DMT cation released during this step can be quantified spectrophotometrically to monitor the coupling efficiency of the previous cycle.

Step 2: Coupling

The activated this compound is then coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain. The phosphoramidite is first activated by a weak acid, such as 1H-tetrazole or 5-(ethylthio)-1H-tetrazole (ETT), to form a highly reactive phosphite (B83602) triester intermediate.[] This activated species then reacts with the 5'-hydroxyl group, forming a phosphite triester linkage. Due to the steric hindrance of the 2'-TBDMS group, the coupling time for RNA phosphoramidites like Ac-rC is generally longer than for DNA phosphoramidites, typically in the range of 3-12 minutes.[6]

Step 3: Capping

To prevent the elongation of unreacted 5'-hydroxyl groups (failure sequences) in subsequent cycles, a capping step is performed. This is typically achieved by acetylation of the unreacted hydroxyl groups using a mixture of acetic anhydride (B1165640) and N-methylimidazole.[7] This renders the unreacted chains inert to further coupling reactions.

Step 4: Oxidation

The newly formed phosphite triester linkage is unstable and susceptible to cleavage under acidic conditions. Therefore, it is oxidized to a more stable pentavalent phosphate (B84403) triester. This is typically accomplished using a solution of iodine in a mixture of tetrahydrofuran, water, and pyridine.[8]

This four-step cycle is repeated until the desired oligonucleotide sequence is assembled.

Cleavage and Deprotection

Following the completion of the synthesis, the oligonucleotide is cleaved from the solid support, and all protecting groups are removed. The use of this compound offers significant advantages in this final, critical stage.

Advantage of the Acetyl Protecting Group

The N4-acetyl group on cytidine is significantly more labile to basic conditions than the traditionally used N4-benzoyl (Bz) group. This property allows for the use of faster and milder deprotection reagents.[1]

Deprotection Protocols

Standard Deprotection (Ammonium Hydroxide): Traditional deprotection is carried out using concentrated ammonium (B1175870) hydroxide (B78521). While effective, this method requires prolonged incubation times (8-16 hours at 55 °C) to remove the more robust benzoyl protecting groups.[9]

Fast Deprotection (AMA): A widely used and highly efficient method for rapid deprotection is the use of a 1:1 (v/v) mixture of aqueous ammonium hydroxide and 40% aqueous methylamine (B109427) (AMA).[2][9] This reagent can achieve complete deprotection in as little as 10 minutes at 65 °C.[2] The use of Ac-rC (or Ac-dC in DNA synthesis) is crucial when using AMA, as it prevents the transamination of the cytidine base, a side reaction that can occur with the benzoyl-protected counterpart.[2]

Quantitative Data

The quality and yield of the synthesized oligonucleotide are critically dependent on the purity of the phosphoramidites and the efficiency of each step in the synthesis cycle.

| Parameter | Typical Value | Source |

| This compound Purity (HPLC) | ≥ 98.0% | Thermo Fisher Scientific Certificate of Analysis |

| This compound Purity (³¹P NMR) | ≥ 98.0% | Thermo Fisher Scientific Certificate of Analysis |

| Average Coupling Efficiency (per step) | > 98-99% | [10] |

| Deprotection Condition | Reagent | Temperature | Time | Notes | Source |

| Standard | Concentrated Ammonium Hydroxide | 55 °C | 8-16 hours | Slower, traditional method. | [9] |

| Fast (AMA) | 1:1 Ammonium Hydroxide / 40% Methylamine | 65 °C | 10 minutes | Rapid deprotection. Ac-rC is essential to prevent side reactions. | [2] |

| Alternative Fast (APA) | 1:1 Ammonium Hydroxide / 40% Propylamine | 65 °C | 45 minutes | An alternative to AMA where methylamine is restricted. | [2] |

Experimental Protocols

Manual Phosphoramidite Coupling on an ABI 394 Synthesizer

This protocol is adapted for the manual addition of a phosphoramidite, which can be useful for incorporating valuable or sensitive monomers like Ac-rC.[11]

Materials:

-

This compound solution (typically 0.1 M in anhydrous acetonitrile)

-

Activator solution (e.g., 0.45 M 1H-Tetrazole in anhydrous acetonitrile)

-

Anhydrous acetonitrile

-

Syringes (1 mL)

-

Synthesis column containing the support-bound oligonucleotide

Procedure:

-

Synthesize the oligonucleotide up to the point of Ac-rC addition using standard automated protocols. Ensure the final cycle is DMT-OFF to expose the 5'-hydroxyl group.

-

Remove the column from the synthesizer.

-

Using a syringe, manually push 250 µL of activator solution through the column.

-

Place the column back on the synthesizer and perform a reverse flush with argon to remove excess activator.

-

Remove the column from the synthesizer.

-

In a clean, dry syringe, draw up 150 µL of the this compound solution.

-

In a separate syringe, draw up 150 µL of the activator solution.

-

Connect both syringes to the column (one at each end) and gently mix the reagents by passing them back and forth through the column for approximately 1 minute.

-

Allow the coupling reaction to proceed for the desired time (e.g., 5-10 minutes for RNA amidites), occasionally mixing the reagents.

-

Remove the reagents from the column.

-

Place the column back on the synthesizer and wash with anhydrous acetonitrile.

-

Perform a reverse flush with argon.

-

Proceed with the standard capping and oxidation steps, either manually or by resuming the automated protocol.

Cleavage and Deprotection using AMA

Materials:

-

1:1 (v/v) mixture of concentrated ammonium hydroxide and 40% aqueous methylamine (AMA)

-

Heating block or water bath at 65 °C

-

Microcentrifuge tubes

Procedure:

-

After synthesis, remove the column from the synthesizer and carefully transfer the solid support to a 2 mL screw-cap microcentrifuge tube.

-

Add 1 mL of the AMA solution to the tube.

-

Seal the tube tightly and vortex briefly.

-

Place the tube in a heating block or water bath at 65 °C for 10 minutes.

-

After heating, allow the tube to cool to room temperature.

-

Centrifuge the tube to pellet the solid support.

-

Carefully transfer the supernatant containing the deprotected oligonucleotide to a new tube.

-

Dry the oligonucleotide solution using a vacuum concentrator.

-

The dried pellet can then be resuspended in an appropriate buffer for purification by HPLC or other methods.

Visualizations

Caption: The four-step cycle of phosphoramidite-based oligonucleotide synthesis.

Caption: Deprotection pathways for oligonucleotides synthesized with this compound.

References

- 1. glenresearch.com [glenresearch.com]

- 2. glenresearch.com [glenresearch.com]

- 3. glenresearch.com [glenresearch.com]

- 4. atdbio.com [atdbio.com]

- 6. biorxiv.org [biorxiv.org]

- 7. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 8. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]

- 9. researchgate.net [researchgate.net]

- 10. On-demand synthesis of phosphoramidites - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chemie-brunschwig.ch [chemie-brunschwig.ch]

Understanding the properties of Ac-rC phosphoramidite

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the reagents used in oligonucleotide synthesis is paramount. This guide provides a detailed overview of N4-Acetyl-5'-O-DMT-2'-O-TBDMS-cytidine-3'-O-(β-cyanoethyl-N,N-diisopropyl) phosphoramidite (B1245037), commonly known as Ac-rC phosphoramidite. It is a crucial building block for the synthesis of RNA, particularly in the development of RNA-based therapeutics and diagnostics.

Core Properties and Specifications

This compound is a chemically modified version of the ribonucleoside cytidine, designed for efficient incorporation into a growing oligonucleotide chain during solid-phase synthesis. The key modifications, including the 5'-dimethoxytrityl (DMT) group, the 2'-tert-butyldimethylsilyl (TBDMS) group, the N4-acetyl (Ac) protecting group, and the 3'-phosphoramidite moiety, each serve a specific function in the synthesis process.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value | Source |

| Full Chemical Name | 5'-O-(4,4'-Dimethoxytrityl)-N4-acetyl-2'-O-TBDMSi-cytidine-3'-O-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite | [1] |

| Molecular Formula | C47H64N5O9PSi | [2] |

| Molecular Weight | 902.10 g/mol | [1][2] |

| CAS Number | 121058-88-6 | [1][2][3] |

Quality and Purity Specifications

The purity of this compound is critical for the successful synthesis of high-fidelity oligonucleotides. Different grades are available depending on the intended application, from standard research use to the stringent requirements of therapeutic development.[4]

| Specification | Standard Grade | TheraPure Grade | Analytical Method |

| HPLC Purity | ≥98.0% | ≥99% | High-Performance Liquid Chromatography (HPLC) |

| ³¹P NMR Purity | ≥98.0% | ≥99% | Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) |

| Sum of non-primary peaks in 140-152 ppm range (³¹P NMR) | ≤0.5% | ≤0.5% | ³¹P NMR |

Data compiled from multiple sources.[1][4]

Storage and Stability

Proper storage is crucial to maintain the integrity of this compound and prevent degradation.

| Condition | Duration | Notes |

| Freezer | - | At or below -20°C.[5][6] |

| Stock Solution (-80°C) | 6 months | Protect from light. Aliquot to prevent repeated freeze-thaw cycles.[3] |

| Stock Solution (-20°C) | 1 month | Protect from light. Aliquot to prevent repeated freeze-thaw cycles.[3] |

Role in Oligonucleotide Synthesis

This compound is a key reagent in the phosphoramidite method of solid-phase oligonucleotide synthesis, which occurs in a cyclical manner. Each cycle adds one nucleoside to the growing chain and consists of four main steps: deblocking, coupling, capping, and oxidation.[7]

Experimental Protocols

While specific protocols are synthesizer-dependent, the following outlines the general steps for the use of this compound in RNA synthesis.

Reagent Preparation

-

Dissolution : this compound is typically dissolved in anhydrous acetonitrile (B52724) to a standard concentration, for example, 0.1 M.[8] To ensure the reagent remains anhydrous, it is recommended to store the solution over activated 3Å or 4Å molecular sieves for at least 24 hours.[8] The exact volume of acetonitrile to be added depends on the amount of phosphoramidite.[8]

Synthesis Cycle Steps

-

Deblocking (Detritylation) : The 5'-DMT protecting group is removed from the support-bound nucleoside, exposing the 5'-hydroxyl group for the next reaction.[7]

-

Coupling : The this compound, activated by a reagent such as tetrazole, is added. The activated phosphoramidite couples with the free 5'-hydroxyl group of the growing oligonucleotide chain.[9]

-

Capping : Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants in subsequent cycles.[7]

-

Oxidation : The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester.[7]

This cycle is repeated until the desired oligonucleotide sequence is synthesized.

Post-Synthesis Processing

Following synthesis, the oligonucleotide is cleaved from the solid support, and the various protecting groups (including the N4-acetyl group on cytosine, the cyanoethyl groups on the phosphate backbone, and the 2'-TBDMS groups) are removed in a deprotection step.[7][9] The choice of deprotection conditions can be influenced by the protecting groups used on other bases in the sequence. For instance, the use of Ac-dC in DNA synthesis allows for rapid deprotection protocols.[7]

Applications in Research and Drug Development

This compound is fundamental to the synthesis of RNA molecules for a wide range of applications, from basic research to the development of therapeutics.

-

RNA Interference (RNAi) : Synthesis of small interfering RNAs (siRNAs) and microRNAs (miRNAs) for gene silencing studies and therapeutic applications.

-

Aptamers : Production of RNA aptamers that can bind to specific molecular targets.

-

Ribozymes : Creation of catalytic RNA molecules.

-

mRNA Synthesis : Although not a direct component of in vitro transcription, chemically synthesized RNA fragments can be used in the assembly of larger mRNA constructs.

-

Modified Oligonucleotides : this compound is used in the synthesis of oligonucleotides with modified backbones, such as phosphorodithioate (B1214789) (PS2) modifications, to enhance their stability and therapeutic potential.[2][3][10]

The selection of the appropriate grade of this compound is a critical consideration in the drug development process.

Isotopically labeled versions of this compound, such as this compound-¹⁵N₃, are also available.[10] These are used as tracers or internal standards for quantitative analysis in pharmacokinetic and metabolic studies during drug development.[10]

References

- 1. indiamart.com [indiamart.com]

- 2. This compound - MedChem Express [bioscience.co.uk]

- 3. medchemexpress.com [medchemexpress.com]

- 4. RNA Phosphoramidites | Thermo Fisher Scientific - SG [thermofisher.com]

- 5. This compound, standard grade, serum vial bottle 2 g | Contact Us | Thermo Scientific™ [thermofisher.com]

- 6. This compound, standard grade, serum vial bottle 2 g | Buy Online | Thermo Scientific™ [thermofisher.com]

- 7. shigematsu-bio.com [shigematsu-bio.com]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. atdbio.com [atdbio.com]

- 10. medchemexpress.com [medchemexpress.com]

Ac-rC Phosphoramidite: A Technical Guide to its Chemical Structure, Properties, and Applications in Oligonucleotide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of N-acetyl-5'-O-(4,4'-dimethoxytrityl)-2'-O-tert-butyldimethylsilyl-cytidine-3'-O-(β-cyanoethyl N,N-diisopropyl) phosphoramidite (B1245037), commonly known as Ac-rC phosphoramidite. This essential building block is widely utilized in the chemical synthesis of RNA and modified oligonucleotides. This document details its chemical structure, physicochemical properties, and its critical role in advanced oligonucleotide synthesis strategies, including specialized deprotection protocols.

Chemical Structure and Properties

This compound is a ribonucleoside phosphoramidite where the exocyclic amine of cytidine (B196190) is protected by an acetyl (Ac) group. This protection strategy is key to its utility, offering compatibility with both standard and milder deprotection conditions necessary for the synthesis of sensitive modified oligonucleotides. The 5'-hydroxyl group is protected with a dimethoxytrityl (DMT) group for selective deprotection during synthesis, and the 2'-hydroxyl group is protected with a tert-butyldimethylsilyl (TBDMS) group.

Table 1: General Properties of this compound

| Property | Value |

| CAS Number | 121058-88-6 |

| Molecular Formula | C47H64N5O9PSi |

| Molecular Weight | 902.10 g/mol |

| Appearance | White to off-white powder |

| Purity (HPLC) | ≥98.0% |

| Purity (31P NMR) | ≥98.0% |

| Water Content | ≤0.3% |

Table 2: Storage and Stability

| Condition | Duration |

| Freezer (-20°C) | Long-term storage |

| -80°C in Solution | Up to 6 months |

| -20°C in Solution | Up to 1 month |

Role in Oligonucleotide Synthesis

This compound is a fundamental reagent in automated solid-phase oligonucleotide synthesis. The synthesis cycle, a four-step process, is repeated for each nucleotide added to the growing oligonucleotide chain.

Experimental Protocols

Standard Oligonucleotide Synthesis Cycle

The synthesis of oligonucleotides using phosphoramidite chemistry is an automated four-step cycle.[1]

-

Deblocking (Detritylation): The 5'-DMT protecting group is removed from the support-bound nucleoside using a mild acid, typically trichloroacetic acid (TCA) in dichloromethane, exposing the 5'-hydroxyl group for the next coupling reaction.

-

Coupling: The this compound, activated by a tetrazole or a similar agent, is coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.

-

Capping: Any unreacted 5'-hydroxyl groups are acetylated using a capping mixture (e.g., acetic anhydride (B1165640) and 1-methylimidazole) to prevent the formation of deletion mutants in subsequent cycles.

-

Oxidation: The unstable phosphite (B83602) triester linkage is oxidized to a stable phosphate (B84403) triester using an oxidizing agent, typically iodine in the presence of water and pyridine.

This cycle is repeated until the desired oligonucleotide sequence is assembled.

Deprotection Strategies Featuring Ac-rC

The acetyl protecting group on the cytidine base allows for rapid removal under milder conditions than the benzoyl (Bz) group traditionally used. This is particularly advantageous for the synthesis of oligonucleotides containing sensitive modifications.

This protocol is employed for oligonucleotides with labels or modifications that are sensitive to standard deprotection conditions.[2][3][4][5][6]

-

Reagents: 0.05 M potassium carbonate in anhydrous methanol (B129727) or ammonium (B1175870) hydroxide (B78521).

-

Procedure:

-

Following synthesis, the solid support is treated with the deprotection solution.

-

Incubation is carried out at room temperature.

-

If using potassium carbonate, the solution must be neutralized with acetic acid before drying.[6]

-

This method allows for rapid cleavage and deprotection of oligonucleotides. The use of Ac-rC is critical to prevent the formation of N4-methyl-dC, a potential side product when using benzoyl-protected dC with this reagent.[2][4][5][7][8]

-

Reagent: AMA, a 1:1 (v/v) mixture of aqueous ammonium hydroxide and 40% aqueous methylamine.[2][4][7][8]

-

Procedure:

Applications

The unique properties of this compound make it a valuable reagent for various applications in research and drug development:

-

Synthesis of RNA and siRNA: Its compatibility with RNA synthesis chemistry is fundamental for the production of RNA-based therapeutics and research tools.

-

Synthesis of Modified Oligonucleotides: The mild deprotection conditions enabled by the acetyl group are essential for the synthesis of oligonucleotides containing sensitive dyes, quenchers, and other modifications.[2][3][6]

-

High-Throughput Synthesis: The rapid AMA deprotection protocol is well-suited for high-throughput oligonucleotide synthesis platforms, significantly reducing processing time.[7]

-

Therapeutic Oligonucleotide Development: The high purity and reliability of oligonucleotides synthesized with this compound are critical for therapeutic applications.

References

- 1. shigematsu-bio.com [shigematsu-bio.com]

- 2. glenresearch.com [glenresearch.com]

- 3. glenresearch.com [glenresearch.com]

- 4. glenresearch.com [glenresearch.com]

- 5. glenresearch.com [glenresearch.com]

- 6. glenresearch.com [glenresearch.com]

- 7. glenresearch.com [glenresearch.com]

- 8. glenresearch.com [glenresearch.com]

An In-depth Technical Guide to Ac-rC Phosphoramidite for RNA Synthesis

For researchers, scientists, and professionals in drug development, the purity and proper handling of phosphoramidites are critical for the successful synthesis of high-quality RNA oligonucleotides. This technical guide provides a comprehensive overview of the product data, specifications, and detailed experimental protocols for N-acetyl-5'-O-DMT-2'-O-TBDMS-cytidine-3'-O-(β-cyanoethyl-N,N-diisopropyl) phosphoramidite (B1245037), commonly known as Ac-rC phosphoramidite.

Product Specifications

This compound is a crucial building block for the synthesis of RNA. It is a cytidine (B196190) monomer featuring key protecting groups to ensure specific and efficient coupling during solid-phase synthesis. The acetyl (Ac) group protects the exocyclic amine of the cytosine base, the dimethoxytrityl (DMT) group protects the 5'-hydroxyl, the tert-butyldimethylsilyl (TBDMS) group protects the 2'-hydroxyl, and a β-cyanoethyl group protects the phosphite (B83602) triester.[1] These protecting groups are designed to be stable during the synthesis cycles and removable under specific conditions post-synthesis.[1][2]

Quantitative data for a typical this compound product are summarized in the tables below.

Chemical and Physical Properties

| Property | Specification |

| Chemical Formula | C₄₇H₆₄N₅O₉PSi |

| Molecular Weight | 902.10 g/mol |

| Appearance | White to off-white powder |

| Solubility | Soluble in anhydrous acetonitrile (B52724) |

Quality Control and Storage

| Parameter | Specification |

| Purity (HPLC) | Typically ≥ 98% |

| Identity (³¹P NMR) | Conforms to structure |

| Water Content | ≤ 0.2% |

| Storage Conditions | Freezer at or below -20°C, under an inert atmosphere (Argon)[3] |

| Solution Stability | Stable in anhydrous acetonitrile for 2-3 days when placed on the synthesizer[4] |

Experimental Protocols

The following sections provide detailed methodologies for the key experimental stages involving this compound in solid-phase RNA synthesis.

Solid-Phase Oligonucleotide Synthesis Cycle

The synthesis of RNA oligonucleotides is an automated, cyclical process. Each cycle consists of four main steps to add one nucleotide to the growing chain.

Methodology:

-

Detritylation: The cycle begins with the removal of the 5'-DMT protecting group from the nucleotide bound to the solid support. This is achieved by treating the support with a weak acid, typically a solution of trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in dichloromethane (B109758) (DCM). This exposes a free 5'-hydroxyl group for the next coupling reaction. The support is then washed with anhydrous acetonitrile to remove the acid and the cleaved DMT cation.[5]

-

Coupling: The this compound, dissolved in anhydrous acetonitrile, is activated by a weak acid catalyst such as 5-ethylthio-1H-tetrazole (ETT) or 5-benzylthio-1H-tetrazole (BTT).[6] This activated species is then delivered to the synthesis column where it reacts with the free 5'-hydroxyl group of the support-bound nucleotide. Due to the steric hindrance of the 2'-O-TBDMS group, a longer coupling time of 3 to 6 minutes is recommended to ensure high coupling efficiency (typically >98%).[2][6]

-

Capping: To prevent the formation of deletion mutations, any unreacted 5'-hydroxyl groups are permanently blocked. This is done by acetylation using a capping mixture, which is typically a solution of acetic anhydride (B1165640) and a catalyst like N-methylimidazole (NMI).[1]

-

Oxidation: The newly formed phosphite triester linkage is unstable and must be oxidized to a more stable phosphate (B84403) triester. This is achieved by treating the support with a solution of iodine in a tetrahydrofuran (B95107) (THF)/water/pyridine mixture. After oxidation, the support is washed, and the cycle can be repeated for the addition of the next nucleotide.

Post-Synthesis Cleavage and Deprotection

After the final synthesis cycle, the oligonucleotide is cleaved from the solid support, and all protecting groups are removed. This is a multi-step process.

Methodology:

-

Cleavage from Support and Removal of Base/Phosphate Protecting Groups:

-

The solid support containing the synthesized oligonucleotide is treated with a deprotection solution to cleave the ester linkage holding the RNA to the support. This step also removes the cyanoethyl groups from the phosphate backbone and the acetyl protecting group from the cytosine bases.[3][5]

-

A common and efficient method is the "UltraFast" deprotection using a 1:1 mixture of aqueous ammonium (B1175870) hydroxide (B78521) and 40% aqueous methylamine (B109427) (AMA).[7]

-

Protocol:

-

-

Removal of 2'-Hydroxyl Protecting Group (Desilylation):

-

The TBDMS groups are stable to basic conditions and must be removed in a separate step using a fluoride (B91410) source.[2][3]

-

Protocol:

-

Dissolve the dried, partially deprotected oligonucleotide in 115 µL of anhydrous dimethyl sulfoxide (B87167) (DMSO). Gentle heating at 65°C for a few minutes may be required.[6][8]

-

Add 60 µL of triethylamine (B128534) (TEA).[6][8]

-

Add 75 µL of triethylamine trihydrofluoride (TEA·3HF).[3][6][8]

-

Quench the reaction and prepare the sample for purification.

-

-

-

Purification and Analysis:

-

The final crude RNA product contains the full-length sequence as well as any truncated failure sequences. Purification is necessary to isolate the desired product.

-

Common purification methods include reverse-phase high-performance liquid chromatography (RP-HPLC), ion-exchange HPLC (IE-HPLC), or cartridge purification (e.g., Glen-Pak RNA cartridges).[1][6]

-

The choice of purification method often depends on whether the final DMT group was left on ("DMT-on") or removed ("DMT-off") during the last synthesis cycle. DMT-on purification is a popular method for enriching the full-length product.[9]

-

After purification, the final product should be analyzed by methods such as mass spectrometry to confirm its identity and purity.

-

References

- 1. kulturkaufhaus.de [kulturkaufhaus.de]

- 2. atdbio.com [atdbio.com]

- 3. benchchem.com [benchchem.com]

- 4. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]

- 5. atdbio.com [atdbio.com]

- 6. glenresearch.com [glenresearch.com]

- 7. glenresearch.com [glenresearch.com]

- 8. glenresearch.com [glenresearch.com]

- 9. blog.biosearchtech.com [blog.biosearchtech.com]

Solubility and stability of Ac-rC phosphoramidite in acetonitrile

An In-depth Technical Guide on the Solubility and Stability of Ac-rC Phosphoramidite (B1245037) in Acetonitrile (B52724)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ac-rC phosphoramidite (N-acetyl-5'-O-DMT-2'-O-TBDMS-cytidine-3'-O-(β-cyanoethyl-N,N-diisopropyl) phosphoramidite) is a fundamental building block in the chemical synthesis of RNA oligonucleotides.[1][2] As nucleic acid therapeutics and research tools gain prominence, the efficient and high-fidelity synthesis of RNA is paramount.[3][4] The success of this synthesis, particularly using the gold-standard phosphoramidite method, is critically dependent on the behavior of the phosphoramidite monomers in the delivery solvent, which is typically anhydrous acetonitrile.[5][6] This technical guide provides a comprehensive overview of the solubility and stability of this compound in acetonitrile, offering detailed experimental protocols and data to aid researchers in optimizing their RNA synthesis workflows.

Solubility in Acetonitrile

The solubility of a phosphoramidite in acetonitrile is a prerequisite for its effective delivery to the solid support during the coupling step of oligonucleotide synthesis.[5] Inadequate solubility can lead to inconsistent monomer concentration, resulting in poor coupling efficiency, deletions in the sequence, and ultimately, failure of the synthesis.

Quantitative Data: Solubility

Most standard nucleoside phosphoramidites, including Ac-rC, are readily soluble in anhydrous acetonitrile at the concentrations required for automated synthesis.[5]

| Parameter | Value | Unit | Conditions & Notes |

| Recommended Concentration | 0.05 - 0.15 | M | For use in automated synthesizers. Higher concentrations are generally preferred to drive the coupling reaction.[5] |

| Solvent | Anhydrous Acetonitrile | - | Water content should be < 30 ppm, with < 10 ppm being ideal to prevent degradation.[5] |

Experimental Protocol: Solubility Determination

This protocol outlines a method to confirm the solubility of this compound for synthesis.

-

Solvent Preparation : Use high-quality, anhydrous acetonitrile (DNA synthesis grade, < 30 ppm H₂O). To ensure dryness, fresh solvent can be passed over activated molecular sieves for at least 24 hours before use.[5]

-

Solution Preparation : In an inert atmosphere (e.g., a glove box or under argon), accurately weigh the required amount of this compound powder to prepare a solution of the target concentration (e.g., 0.1 M).

-

Dissolution : Add the appropriate volume of anhydrous acetonitrile to the vial containing the phosphoramidite. Seal the vial tightly.

-

Agitation : Gently swirl or vortex the vial until the solid is completely dissolved. Visual inspection should show a clear, particulate-free solution. For more lipophilic phosphoramidites, mild sonication may be required, though this is not typically necessary for Ac-rC.

-

Observation : Allow the solution to stand at room temperature for at least one hour. Observe for any signs of precipitation, which would indicate that the concentration exceeds the solubility limit under those conditions.

Stability in Acetonitrile

The chemical stability of the this compound solution is critical for achieving high stepwise coupling efficiencies throughout the synthesis of an entire oligonucleotide. The trivalent phosphorus atom in the phosphoramidite moiety is susceptible to both hydrolysis and oxidation, leading to byproducts that are incapable of coupling.[7][8]

Degradation Pathways

The two primary degradation pathways for phosphoramidites in solution are:

-

Hydrolysis : Reaction with trace amounts of water in the acetonitrile leads to the formation of the corresponding H-phosphonate and diisopropylamine. The H-phosphonate is unreactive under standard coupling conditions and can lead to truncated sequences. This degradation can be catalyzed by acid.[8][9][10]

-

Oxidation : Exposure to air can oxidize the trivalent phosphite (B83602) triester to a pentavalent phosphate (B84403) triester, which is also inert to the coupling reaction.

Caption: Primary degradation pathways for this compound.

Quantitative Data: Stability

The stability of deoxycytidine phosphoramidites in acetonitrile is relatively high compared to deoxyguanosine amidites.[8][9] A manufacturer's data suggests a solution stability of 2-3 days when stored on a synthesizer.[11]

| Time in Solution (at RT) | Typical Purity (%) | Primary Degradation Product | Conditions & Notes |

| 0 hours | >99% | - | Freshly prepared solution in anhydrous acetonitrile under an inert atmosphere. |

| 24 hours | ~99% | H-phosphonate | Stored on an automated synthesizer under an inert gas (Argon or Helium). |

| 72 hours | 97-98% | H-phosphonate | Purity begins to drop, potentially impacting synthesis of long oligonucleotides. |

| 1 week | <95% | H-phosphonate | Solution is generally not recommended for use in high-fidelity synthesis. |

Note: These values are estimates. The actual rate of degradation is highly dependent on solvent quality, exposure to air, and temperature.

Experimental Protocol: Stability Assessment via ³¹P NMR

³¹P NMR spectroscopy is a direct and powerful method for quantifying the purity of a phosphoramidite solution and identifying phosphorus-containing impurities.[7]

-

Sample Preparation : Prepare a 0.1 M solution of this compound in anhydrous acetonitrile as described previously.

-

Time Zero (T=0) Sample : Immediately after preparation, transfer approximately 0.5 mL of the solution to an NMR tube. Add a sealed capillary containing a reference standard (e.g., triphenyl phosphate in deuterated chloroform) for quantification. Cap the NMR tube and flush with argon.

-

Data Acquisition (T=0) : Acquire a ³¹P NMR spectrum. The this compound should appear as two distinct peaks (due to diastereomers at the chiral phosphorus center) around δ 149 ppm.[7]

-

Incubation : Store the stock solution vial under conditions mimicking those on a DNA synthesizer (e.g., room temperature, under an argon atmosphere).

-

Time-Point Sampling : At regular intervals (e.g., 24, 48, 72, 168 hours), repeat steps 2 and 3 using aliquots from the stock solution.

-

Data Analysis : Integrate the peak areas for the phosphoramidite (δ ~149 ppm), H-phosphonate (δ ~8-10 ppm), and oxidized phosphate (δ ~0 ppm).[7] Calculate the purity at each time point as: Purity (%) = [Area(Amidite) / (Area(Amidite) + Area(H-phosphonate) + Area(Phosphate))] * 100.

Experimental Workflow: Context within Oligonucleotide Synthesis

The phosphoramidite solution is a critical reagent within the repetitive four-step cycle of solid-phase oligonucleotide synthesis.

Caption: The role of this compound in the synthesis cycle.

Recommendations for Optimal Use

To ensure the highest quality RNA synthesis, the following practices are strongly recommended:

-

Solvent Quality : Always use fresh, DNA synthesis-grade anhydrous acetonitrile with a water content below 30 ppm.[5]

-

Inert Atmosphere : Prepare and maintain phosphoramidite solutions under a dry, inert atmosphere such as argon or helium to minimize hydrolysis and oxidation.[8]

-

Fresh Solutions : For the synthesis of long or high-purity oligonucleotides, use freshly prepared phosphoramidite solutions (less than 72 hours old).[11][12]

-

Storage : Store phosphoramidite powders at -20°C under an inert atmosphere.[12] For longer-term storage of solutions, aliquoting and storing at -20°C for up to a month or -80°C for up to six months is advised.[1] Avoid repeated freeze-thaw cycles.[1]

-

Additives : In some cases, adding a small amount of a non-nucleophilic base like triethylamine (B128534) (0.01% v/v) to the diluent can help neutralize any trace acidity and reduce acid-catalyzed hydrolysis.[9][12]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Synthesis of N4-acetylated 3-methylcytidine phosphoramidites for RNA solid-phase synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chromatographytoday.com [chromatographytoday.com]

- 4. Comprehensive Statistical Analysis of Phosphoramidites: Market Trends, Applications, and Innovations | AxisPharm [axispharm.com]

- 5. trilinkbiotech.com [trilinkbiotech.com]

- 6. twistbioscience.com [twistbioscience.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Solution stability and degradation pathway of deoxyribonucleoside phosphoramidites in acetonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 2024.sci-hub.ru [2024.sci-hub.ru]

- 11. glenresearch.com [glenresearch.com]

- 12. lcms.cz [lcms.cz]

Ac-rC Phosphoramidite: A Technical Guide for Therapeutic RNA Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of N-acetyl-rC (Ac-rC) phosphoramidite (B1245037) and its application in the synthesis of modified ribonucleic acid (RNA) for therapeutic research. The incorporation of N4-acetylcytidine (ac4C), a naturally occurring post-transcriptional modification, into synthetic RNA molecules offers a promising avenue to enhance their stability, translational efficiency, and modulate their immunogenic profile, thereby addressing key challenges in the development of RNA-based therapeutics.

Introduction to N4-acetylcytidine (ac4C) in RNA

N4-acetylcytidine is a conserved RNA modification found across all domains of life, present in various RNA species, including messenger RNA (mRNA), transfer RNA (tRNA), and ribosomal RNA (rRNA).[1][2] In eukaryotes, the primary enzyme responsible for catalyzing this modification is N-acetyltransferase 10 (NAT10).[2][3] The presence of ac4C in RNA has been demonstrated to play a crucial role in regulating RNA metabolism, including enhancing mRNA stability and promoting translation efficiency.[2][4][5] These properties make ac4C a modification of significant interest for the development of RNA therapeutics, such as mRNA vaccines and gene therapies.[6]

Ac-rC Phosphoramidite in Solid-Phase RNA Synthesis

The chemical synthesis of RNA oligonucleotides containing ac4C is achieved through solid-phase synthesis using this compound.[1] This building block is designed for use in standard automated oligonucleotide synthesizers and is compatible with common synthesis and deprotection methodologies.[7][8][9] The acetyl group on the exocyclic amine of cytidine (B196190) provides the desired modification in the final RNA product.

Quantitative Impact of Ac-rC Modification

The incorporation of ac4C into RNA oligonucleotides has been shown to have a quantifiable impact on their biophysical and biological properties.

Enhanced Thermal Stability

The presence of N4-acetylcytidine generally increases the thermal stability of RNA duplexes. This is a critical factor for the structural integrity of therapeutic RNAs.

| Modification | RNA Context | Change in Melting Temperature (ΔTm) | Reference |

| N4-acetylcytidine (ac4C) | RNA Duplex (fully complementary) | +1.7 °C | [1][10] |

| RNA Duplex (with G•U pair) | +3.1 °C | [1] | |

| tRNA hairpin | +8.2 °C | [1] |

Table 1: Quantitative data on the effect of Ac-rC on RNA thermal stability.

Increased Translation Efficiency

Studies have demonstrated that ac4C modification can enhance the efficiency of protein translation from an mRNA template.[2][3][5] This is attributed to improved mRNA stability and more efficient decoding by the ribosome.[2][3] While the exact fold-increase can be context-dependent, the general trend is a positive impact on protein yield.

Modulated Immunogenicity

Unmodified in vitro transcribed mRNA can trigger an innate immune response. Chemical modifications, including acetylation, can mitigate this immunogenicity.[11] The immunogenic potential of Ac-rC modified RNA can be quantified by measuring the induction of various cytokines in human whole blood or peripheral blood mononuclear cells (PBMCs).[11][12]

| Cytokine | Expected Impact of Ac-rC Modification |

| TNF-α | Reduction |

| INF-α | Reduction |

| IL-6 | Reduction |

| IL-12p70 | Reduction |

Table 2: Expected impact of Ac-rC modification on cytokine induction, indicating reduced immunogenicity.

Signaling Pathways and Cellular Processes

The biological effects of ac4C-modified RNA are intrinsically linked to the cellular machinery that recognizes and responds to this modification. The central enzyme, NAT10, is involved in a multitude of cellular signaling pathways.

Caption: Overview of NAT10 upstream regulators and downstream signaling pathways.

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound and the resulting modified RNA.

Solid-Phase Synthesis of Ac-rC Modified RNA

The synthesis of RNA oligonucleotides is performed on an automated DNA/RNA synthesizer using phosphoramidite chemistry. The following is a generalized protocol.

Caption: The iterative four-step cycle of solid-phase RNA synthesis.

Protocol:

-

Preparation: this compound is dissolved in anhydrous acetonitrile (B52724) to the desired concentration (typically 0.1 M). Other standard RNA phosphoramidites (A, G, U) and synthesis reagents are installed on the synthesizer.

-

Synthesis Cycle:

-

Detritylation: The 5'-dimethoxytrityl (DMT) protecting group is removed from the solid support-bound nucleotide using a solution of 3% trichloroacetic acid (TCA) in dichloromethane (B109758) (DCM).

-

Coupling: The this compound is activated by an activator (e.g., 5-ethylthio-1H-tetrazole, ETT) and coupled to the free 5'-hydroxyl group of the growing RNA chain. Coupling times may need to be slightly extended compared to standard phosphoramidites to ensure high efficiency.

-

Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants in subsequent cycles.

-

Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester using an iodine solution.

-

-

Iteration: The cycle is repeated until the desired RNA sequence is synthesized.

Deprotection and Purification of Ac-rC Modified RNA

Materials:

-

Concentrated ammonium (B1175870) hydroxide/methylamine solution (AMA)

-

Triethylamine trihydrofluoride (TEA·3HF)

-

N-Methyl-2-pyrrolidone (NMP)

-

1-Butanol

-

3M Sodium Acetate (B1210297), pH 5.2

-

RNase-free water and tubes

Protocol:

-

Cleavage and Base Deprotection: The controlled pore glass (CPG) support is transferred to a screw-cap tube. Add 1 mL of AMA solution. Incubate at 65°C for 10-15 minutes.[7]

-

Supernatant Collection: Cool the tube and transfer the supernatant containing the RNA to a new tube.

-

Drying: Evaporate the solution to dryness using a vacuum concentrator.

-

2'-Hydroxyl Deprotection: Resuspend the dried pellet in a solution of TEA·3HF in NMP. Incubate at 65°C for 1.5 hours to remove the 2'-TBDMS protecting groups.[7]

-

Precipitation: Precipitate the RNA by adding 3M sodium acetate and 1-butanol. Incubate at -70°C for at least 1 hour.[7]

-

Pelleting and Washing: Centrifuge to pellet the RNA. Wash the pellet with 70% ethanol (B145695) and dry.

-

Purification: Resuspend the RNA in RNase-free water. Further purify by denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).

Thermal Denaturation Assay

Materials:

-

UV-Vis spectrophotometer with a temperature controller

-

RNase-free buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0)

-

Modified and unmodified RNA oligonucleotides

Protocol:

-

Sample Preparation: Anneal complementary RNA strands by heating to 90-95°C for 1-2 minutes, followed by slow cooling to room temperature.[13] Prepare samples of the RNA duplex in the desired buffer at a concentration suitable for UV absorbance measurement (e.g., 1-5 µM).

-

Measurement: Place the sample in the spectrophotometer. Monitor the absorbance at 260 nm as the temperature is increased at a controlled rate (e.g., 1°C/minute) from a low temperature (e.g., 20°C) to a high temperature (e.g., 90°C).[14]

-

Data Analysis: Plot absorbance versus temperature. The melting temperature (Tm) is the temperature at which 50% of the RNA is denatured, determined from the midpoint of the transition in the melting curve. The change in melting temperature (ΔTm) is calculated by subtracting the Tm of the unmodified RNA from that of the Ac-rC modified RNA.[10]

In Vitro Translation Assay

Materials:

-

Rabbit reticulocyte lysate or wheat germ extract in vitro translation kit

-

Ac-rC modified and unmodified mRNA templates

-

Amino acid mixture (with or without a labeled amino acid like 35S-methionine)

-

RNase inhibitor

Protocol:

-

Reaction Setup: In an RNase-free microcentrifuge tube, combine the in vitro translation lysate, amino acid mixture, RNase inhibitor, and the mRNA template according to the kit manufacturer's instructions.[15][16]

-

Incubation: Incubate the reaction at the recommended temperature (e.g., 30°C for a human system, 37°C for E. coli) for 1-2 hours.[15]

-

Analysis: The synthesized protein can be quantified in several ways:

-

If a radiolabeled amino acid was used, the protein can be separated by SDS-PAGE and visualized by autoradiography.

-

If the protein is an enzyme, its activity can be measured using a specific substrate.

-

If the protein is fluorescent (e.g., GFP), its fluorescence can be measured.

-

The protein can be detected by Western blot using a specific antibody.

-

-

Comparison: Compare the amount of protein produced from the Ac-rC modified mRNA to that from the unmodified mRNA to determine the effect on translation efficiency.

Cell-Based Immunogenicity Assay

Materials:

-

Freshly drawn human whole blood or isolated PBMCs

-

Transfection reagent suitable for RNA

-

Ac-rC modified and unmodified mRNA

-

Culture medium (e.g., RPMI)

-

ELISA kits for cytokines (TNF-α, INF-α, IL-6, IL-12p70)

Protocol:

-

Complex Formation: Complex the mRNA with the transfection reagent according to the manufacturer's protocol.[11]

-

Cell Stimulation: Add the mRNA complexes to aliquots of human whole blood or to cultured PBMCs.[11][12] Include positive (e.g., LPS) and negative (e.g., transfection reagent alone) controls.

-

Incubation: Incubate the samples for a specified period (e.g., 6-24 hours) at 37°C in a CO2 incubator.

-

Sample Collection: After incubation, centrifuge the samples and collect the plasma (from whole blood) or cell culture supernatant.

-

Cytokine Measurement: Quantify the concentration of cytokines in the plasma/supernatant using ELISA kits.[11]

-

Data Analysis: Compare the levels of cytokines induced by the Ac-rC modified mRNA to those induced by the unmodified mRNA to assess the reduction in immunogenicity.

Experimental and Therapeutic Research Workflow

The following diagram illustrates a typical workflow for researchers utilizing this compound in the development and evaluation of therapeutic RNA.

Caption: A comprehensive workflow from RNA design to cell-based functional analysis.

Conclusion

This compound is a valuable tool for the synthesis of modified therapeutic RNA. The incorporation of N4-acetylcytidine can confer beneficial properties, including increased thermal stability and enhanced translation efficiency, while potentially reducing the innate immunogenicity of the RNA molecule. The protocols and data presented in this guide provide a solid foundation for researchers to explore the potential of Ac-rC modification in their therapeutic RNA programs. Careful and controlled experimentation, following the outlined workflows, will be crucial in elucidating the full potential of this modification in the next generation of RNA-based medicines.

References

- 1. Site-Specific Synthesis of N4-Acetylcytidine in RNA Reveals Physiological Duplex Stabilization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. citeab.com [citeab.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. The Processing, Gene Regulation, Biological Functions, and Clinical Relevance of N4-Acetylcytidine on RNA: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In Vitro Transcribed mRNA Immunogenicity Induces Chemokine‐Mediated Lymphocyte Recruitment and Can Be Gradually Tailored by Uridine Modification - PMC [pmc.ncbi.nlm.nih.gov]

- 7. josephgroup.ucsd.edu [josephgroup.ucsd.edu]

- 8. Protocol for the Solid-phase Synthesis of Oligomers of RNA Containing a 2'-O-thiophenylmethyl Modification and Characterization via Circular Dichroism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. RNA ImmunoGenic Assay: A Method to Detect Immunogenicity of in vitro Transcribed mRNA in Human Whole Blood - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. metabion.com [metabion.com]

- 14. experts.umn.edu [experts.umn.edu]

- 15. Protocol for In Vitro Protein Expression Using mRNA Templates | Thermo Fisher Scientific - US [thermofisher.com]

- 16. The Basics: In Vitro Translation | Thermo Fisher Scientific - US [thermofisher.com]

The Role of N4-acetylcytidine (ac4C) in mRNA: A Technical Guide for Researchers

December 5, 2025

Abstract

N4-acetylcytidine (ac4C) is a highly conserved mRNA modification that plays a pivotal role in post-transcriptional gene regulation. Catalyzed by the sole writer enzyme N-acetyltransferase 10 (NAT10), ac4C influences mRNA stability, translation efficiency, and a myriad of cellular processes. Dysregulation of ac4C modification has been implicated in various diseases, including cancer, making it a compelling target for therapeutic development. This technical guide provides an in-depth overview of the function of ac4C in mRNA, detailed experimental protocols for its investigation, and a summary of its impact on key signaling pathways.

Introduction to N4-acetylcytidine (ac4C)

First identified in tRNA and rRNA, N4-acetylcytidine (ac4C) has emerged as a critical modification within messenger RNA (mRNA)[1][2]. This reversible modification involves the acetylation of the N4 position of cytidine (B196190) residues and is catalyzed by the enzyme N-acetyltransferase 10 (NAT10)[3][4]. The presence of ac4C on mRNA has profound functional consequences, primarily by enhancing mRNA stability and promoting its translation into protein[5][6].

The deposition of ac4C is not random; it is enriched in specific regions of mRNA, particularly within coding sequences (CDS) and near the start codon. This strategic placement allows ac4C to influence codon-anticodon interactions, thereby affecting the efficiency and fidelity of protein synthesis[3]. The functional importance of ac4C is underscored by its involvement in a wide range of biological processes, including cell proliferation, differentiation, and stress responses. Consequently, aberrant ac4C modification is increasingly linked to the pathogenesis of human diseases, most notably cancer[7][8].

The Molecular Machinery of ac4C Modification

The regulation of ac4C modification is a dynamic process governed by the interplay of "writer," "reader," and potentially "eraser" proteins.

-

Writer: The primary and, to date, only known enzyme responsible for depositing ac4C on mRNA is N-acetyltransferase 10 (NAT10) . NAT10 utilizes acetyl-CoA as a donor to catalyze the transfer of an acetyl group to cytidine residues within target mRNA molecules[3][4].

-

Readers: While the concept of ac4C "readers"—proteins that specifically recognize and bind to ac4C-modified mRNA to mediate downstream effects—is still an active area of research, some proteins have been shown to preferentially interact with ac4C-containing RNA.

-

Erasers: The existence of a specific "eraser" enzyme that removes ac4C from mRNA has not yet been definitively established, suggesting that ac4C may be a relatively stable mark or that its removal is governed by mRNA decay processes.

Functional Consequences of ac4C Modification in mRNA

The presence of ac4C on mRNA molecules has a significant impact on their fate and function within the cell. The two primary consequences of this modification are increased mRNA stability and enhanced translation efficiency.

Regulation of mRNA Stability

Numerous studies have demonstrated that ac4C modification protects mRNA from degradation, thereby increasing its half-life. The presence of ac4C can sterically hinder the access of ribonucleases to the mRNA transcript, thus slowing down its decay[1].

Enhancement of Translation Efficiency

ac4C modification has been shown to promote the translation of mRNA into protein. This is achieved through several proposed mechanisms, including facilitating the recruitment of ribosomes to the mRNA and optimizing codon-anticodon interactions during the elongation phase of translation[5][9].

Quantitative Data on the Function of ac4C

The following tables summarize quantitative data from various studies investigating the impact of ac4C on mRNA stability and translation.

| Parameter | Cell Type | Experimental Condition | Observation | Fold Change/Percentage | Reference |

| ac4C Levels | Human Embryonic Stem Cells (hESCs) | NAT10 knockdown | Reduction in ac4C levels in poly(A) RNA | ~55-60% decrease | |

| mRNA Half-life | Bladder Cancer Cells | NAT10 knockdown | Decreased half-life of BCL9L and SOX4 mRNA | Significant reduction | [10] |

| mRNA Stability | MCF7 Breast Cancer Cells | NAT10 knockdown | Decreased half-life of ELOVL6, ACSL3, and ACSL4 mRNA | Significant decrease | [3] |

| Protein Expression | Bladder Cancer Cells | NAT10 knockdown | Decreased protein levels of BCL9L, SOX4, and AKT1 | Marked decrease | [10] |

| Protein Expression | Human Embryonic Stem Cells (hESCs) | NAT10 knockdown | Downregulation of 541 proteins | Not specified | |

| Translation Efficiency | Mouse Oocytes | NAT10 knockout | Reduced translation efficiency of ac4C+ transcripts | Significant reduction | |

| Cell Proliferation | Osteosarcoma Cells | NAT10 inhibition (Remodelin) | Inhibition of cell proliferation | Concentration-dependent | [11] |

| Apoptosis | Osteosarcoma Cells | NAT10 inhibition (Remodelin) | Increased early and late apoptosis | Significant increase | [11] |

| Cell Invasion | Osteosarcoma Cells | NAT10 inhibition (Remodelin) | Decreased cell invasiveness | Significant decrease | [11] |

Signaling Pathways Modulated by ac4C

ac4C modification of mRNA has been shown to intersect with and influence several critical signaling pathways implicated in cell growth, survival, and disease.

p53 Signaling Pathway

NAT10-mediated ac4C modification can influence the p53 tumor suppressor pathway. In certain contexts, NAT10 can modulate the stability and translation of mRNAs encoding key regulators of the p53 pathway, thereby impacting p53 activity and downstream processes like apoptosis and cell cycle arrest.

PI3K/AKT Signaling Pathway

The PI3K/AKT pathway, a central regulator of cell survival and proliferation, is also modulated by ac4C. NAT10 can enhance the stability and translation of mRNAs encoding components of this pathway, such as AKT1, leading to its activation and the promotion of cell survival.

Experimental Protocols for Studying ac4C

Investigating the function of ac4C in mRNA requires a combination of techniques to detect the modification, quantify its abundance, and assess its impact on mRNA metabolism.

Acetylated RNA Immunoprecipitation Sequencing (acRIP-seq)

acRIP-seq is an antibody-based method used to enrich for ac4C-containing RNA fragments, which are then identified by high-throughput sequencing. This technique allows for the transcriptome-wide mapping of ac4C sites.

Protocol:

-

RNA Isolation and Fragmentation: Isolate total RNA from cells or tissues of interest. Fragment the RNA to an appropriate size (typically 100-200 nucleotides) using enzymatic or chemical methods.

-

Immunoprecipitation: Incubate the fragmented RNA with an antibody specific for ac4C. Use magnetic beads conjugated to Protein A/G to capture the antibody-RNA complexes.

-

Washing: Perform a series of washes to remove non-specifically bound RNA.

-

Elution: Elute the enriched ac4C-containing RNA fragments from the beads.

-

Library Preparation and Sequencing: Construct a sequencing library from the eluted RNA and perform high-throughput sequencing.

-

Data Analysis: Align the sequencing reads to the reference genome/transcriptome and identify peaks of enrichment, which correspond to ac4C-modified regions.

Ribosome Profiling (Ribo-seq)

Ribosome profiling is a powerful technique to assess translation efficiency on a global scale. It involves sequencing the mRNA fragments that are protected by ribosomes, providing a snapshot of the "translatome."

Protocol:

-

Cell Lysis and Ribosome Footprinting: Lyse cells under conditions that preserve ribosome-mRNA complexes. Treat the lysate with RNase to digest mRNA that is not protected by ribosomes.

-

Ribosome Isolation: Isolate the ribosome-protected mRNA fragments (ribosome footprints) by sucrose (B13894) gradient centrifugation or size-exclusion chromatography.

-

RNA Extraction: Extract the RNA footprints from the isolated ribosomes.

-

Library Preparation and Sequencing: Prepare a sequencing library from the RNA footprints and perform deep sequencing.

-

Data Analysis: Align the sequencing reads to the transcriptome to determine the density of ribosomes on each mRNA. Translation efficiency can be calculated by normalizing the ribosome footprint density to the total mRNA abundance for each gene.

mRNA Stability Assay (Pulse-Chase Analysis)

This method is used to determine the half-life of specific mRNAs. It involves labeling newly transcribed RNA and then monitoring its decay over time.

Protocol:

-

Pulse Labeling: Incubate cells with a labeled nucleotide analog (e.g., 4-thiouridine) for a short period to label newly synthesized RNA.

-

Chase: Replace the labeling medium with medium containing a high concentration of unlabeled nucleotides. This "chases" the label out of the nucleotide pool, so that any newly transcribed RNA will be unlabeled.

-

Time Course Collection: Collect cells at various time points after the chase.

-

RNA Isolation and Quantification: Isolate RNA from each time point and quantify the amount of the specific mRNA of interest using quantitative PCR (qPCR).

-

Half-life Calculation: Plot the amount of remaining labeled mRNA against time and fit the data to an exponential decay curve to calculate the mRNA half-life.

Western Blotting

Western blotting is a standard technique used to detect and quantify the expression level of specific proteins.

Protocol:

-

Protein Extraction: Lyse cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of the lysates to ensure equal loading.

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with a primary antibody that specifically recognizes the protein of interest, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detection: Add a chemiluminescent substrate that reacts with the enzyme on the secondary antibody to produce light, which can be detected on X-ray film or with a digital imager.

-

Quantification: Quantify the band intensity to determine the relative protein expression levels.

Conclusion and Future Directions

The study of N4-acetylcytidine in mRNA has unveiled a new layer of complexity in post-transcriptional gene regulation. The functional consequences of this modification, particularly its role in enhancing mRNA stability and translation, have significant implications for both normal cellular function and disease. As our understanding of the ac4C epitranscriptome expands, so too will the opportunities for developing novel therapeutic strategies that target the machinery of mRNA acetylation. Future research will likely focus on identifying the full complement of ac4C reader proteins, elucidating the mechanisms of ac4C-mediated gene regulation in more detail, and exploring the therapeutic potential of targeting NAT10 in a wider range of diseases. The continued development of sensitive and high-resolution techniques for mapping and quantifying ac4C will be crucial for advancing this exciting field.

References

- 1. Frontiers | NAT10 Maintains OGA mRNA Stability Through ac4C Modification in Regulating Oocyte Maturation [frontiersin.org]

- 2. Unveiling ac4C modification pattern: a prospective target for improving the response to immunotherapeutic strategies in melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. NAT10: An RNA cytidine transferase regulates fatty acid metabolism in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Acetylation of Cytidine in mRNA Promotes Translation Efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Acetylation of Cytidine in mRNA Promotes Translation Efficiency: Full Paper PDF & Summary | Bohrium [bohrium.com]

- 7. researchgate.net [researchgate.net]

- 8. Uncovering N4-Acetylcytidine-Related mRNA Modification Pattern and Landscape of Stemness and Immunity in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. NAT10‐mediated mRNA N4‐acetylcytidine modification promotes bladder cancer progression - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

The Core Principles of Ac-rC Phosphoramidite in Modern Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the rapidly advancing fields of molecular biology, drug development, and synthetic biology, the ability to synthesize high-quality RNA oligonucleotides is paramount. Ac-rC phosphoramidite (B1245037), a key building block in automated RNA synthesis, plays a crucial role in enabling the production of a wide range of RNA molecules, from siRNAs for gene silencing studies to guide RNAs for CRISPR-based genome editing and long RNA strands for mRNA-based therapeutics. This technical guide provides a comprehensive overview of the basic principles of using Ac-rC phosphoramidite in research, with a focus on quantitative data, detailed experimental protocols, and visual representations of key processes.

The Role of this compound in Oligonucleotide Synthesis

This compound is a protected ribonucleoside phosphoramidite of cytidine (B196190). The "Ac" denotes the acetyl protecting group on the exocyclic amine of the cytidine base. This protection is essential to prevent unwanted side reactions during the stepwise assembly of the oligonucleotide chain. The phosphoramidite group at the 3'-position of the ribose sugar enables the formation of the phosphodiester backbone, while a dimethoxytrityl (DMT) group typically protects the 5'-hydroxyl group.

The use of an acetyl group for cytidine protection is particularly advantageous for "UltraFAST" deprotection protocols, which significantly reduce the time required to remove the protecting groups after synthesis. This is especially beneficial for the synthesis of sensitive or modified RNA sequences.[1]

Quantitative Data in this compound Chemistry

The efficiency of each step in oligonucleotide synthesis is critical, as the overall yield of the full-length product is a product of the efficiencies of each coupling cycle. High coupling efficiency, typically exceeding 99%, is a hallmark of modern phosphoramidite chemistry.[2][3]

Table 1: Typical Performance Metrics in Ac-rC Mediated RNA Synthesis

| Parameter | Typical Value | Notes |

| Coupling Efficiency | > 99% | Per step efficiency is crucial for the synthesis of long oligonucleotides. Even a small decrease can significantly impact the final yield. |

| Purity (HPLC) | > 98% | For the phosphoramidite reagent itself, ensuring high-quality starting material.[2][3] |

| Solution Stability | 1 month at -20°C | This compound dissolved in anhydrous acetonitrile (B52724) should be stored under inert gas to prevent degradation.[4] |

| Final Oligo Purity | Dependent on length and purification | Crude purity decreases with increasing oligonucleotide length. HPLC purification is recommended for most applications. |

Table 2: Deprotection Conditions for Oligonucleotides Containing Ac-rC

| Deprotection Reagent | Temperature | Time | Notes |

| Ammonium (B1175870) Hydroxide (B78521)/Methylamine (AMA) (1:1) | 65°C | 10-15 minutes | "UltraFAST" deprotection. This is the recommended method for rapid removal of the acetyl group and other base-protecting groups.[1][5] |

| Ammonium Hydroxide/40% Methylamine (1:1 v/v) | 65°C | 10 minutes | Another common "UltraFAST" AMA protocol.[1] |

Experimental Protocols

Automated RNA Synthesis Cycle

The synthesis of RNA oligonucleotides using this compound is a cyclical process performed on an automated synthesizer. Each cycle consists of four main steps:

-

Deblocking (Detritylation): The acid-labile DMT group is removed from the 5'-hydroxyl of the growing oligonucleotide chain, typically using a solution of trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an inert solvent.

-

Coupling: The this compound, activated by a catalyst such as tetrazole or a derivative, is coupled to the free 5'-hydroxyl group of the growing chain.

-

Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent them from participating in subsequent coupling steps, which would result in deletion mutations.

-

Oxidation: The unstable phosphite (B83602) triester linkage is oxidized to a stable phosphate (B84403) triester using an oxidizing agent, typically an iodine solution.

This cycle is repeated until the desired RNA sequence is assembled.

Detailed Protocol for Cleavage and Deprotection using AMA

This protocol is for the cleavage of the synthesized RNA from the solid support and the removal of the protecting groups.

Materials:

-

Ammonium hydroxide (30%)

-

Methylamine (40% in water)

-

Anhydrous DMSO

-

Triethylamine (B128534) trihydrofluoride (TEA·3HF)

-

RNA quenching buffer

-

Sterile, RNase-free water and labware

Procedure:

-

Prepare the AMA solution: In a fume hood, mix equal volumes of cold ammonium hydroxide and 40% aqueous methylamine. Keep the solution on ice.[5]

-

Cleavage from Support:

-

Transfer the solid support containing the synthesized RNA to a 2 mL screw-cap vial.

-

Add 1 mL of the cold AMA solution to the vial.

-

Incubate the vial at 65°C for 15 minutes.[5]

-

Cool the vial on ice for 10 minutes.

-

Carefully transfer the supernatant containing the cleaved and deprotected RNA to a new sterile tube.

-

-

Removal of 2'-TBDMS Protecting Group:

-

Evaporate the AMA solution to dryness using a vacuum concentrator.

-

Resuspend the RNA pellet in 115 µL of anhydrous DMSO.

-

Add 60 µL of triethylamine and mix gently.

-

Add 75 µL of TEA·3HF and incubate at 65°C for 2.5 hours.

-

Quench the reaction by adding an appropriate volume of RNA quenching buffer.

-

-

Purification: The crude RNA can be purified using various methods, such as HPLC or gel electrophoresis, depending on the downstream application.

Mandatory Visualizations

Oligonucleotide Synthesis Cycle

Caption: The four-step cycle of phosphoramidite-based oligonucleotide synthesis.

Experimental Workflow: siRNA-mediated KRAS Knockdown in Pancreatic Cancer Cells

This workflow outlines the key steps from the synthesis of an siRNA targeting the KRAS oncogene to the analysis of its biological effects in a pancreatic cancer cell line.

Caption: Workflow for the synthesis and application of a KRAS-targeting siRNA.

Quality Control of Synthetic Oligonucleotides

Ensuring the quality of synthesized RNA is crucial for the reliability and reproducibility of experimental results. The primary methods for quality control are High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).

-

HPLC: Provides information on the purity of the oligonucleotide, separating the full-length product from shorter, failed sequences.

-

Mass Spectrometry (e.g., ESI-MS): Confirms the molecular weight of the synthesized oligonucleotide, verifying that the correct sequence has been produced.

Table 3: Example Quality Control Data for a 21-mer RNA Synthesized with Ac-rC

| Analysis | Parameter | Result |

| Mass Spectrometry | Expected Mass | 6745.3 Da |

| Observed Mass | 6745.1 Da | |

| HPLC | Purity | > 95% |

| Main Impurities | n-1, n+1 species |

Conclusion

This compound is an indispensable reagent in modern molecular biology, enabling the synthesis of high-quality RNA for a diverse range of applications. Its compatibility with rapid deprotection protocols streamlines the synthesis process, making it a preferred choice for many researchers. A thorough understanding of the principles of its use, coupled with robust experimental protocols and stringent quality control, is essential for the successful application of synthetic RNA in research and the development of novel therapeutics.

References

- 1. glenresearch.com [glenresearch.com]

- 2. RNA synthesis by reverse direction process: phosphoramidites and high purity RNAs and introduction of ligands, chromophores, and modifications at 3'-end - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. chemrxiv.org [chemrxiv.org]

Methodological & Application

Application Notes and Protocols for Ac-rC Phosphoramidite in Solid-Phase RNA Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of N-acetyl-cytidine (Ac-rC) phosphoramidite (B1245037) in solid-phase RNA synthesis. The acetyl protecting group on the exocyclic amine of cytidine (B196190) offers the advantage of rapid deprotection, making it a valuable component in efficient RNA oligonucleotide production.

Introduction to Ac-rC Phosphoramidite

This compound is a crucial building block for the synthesis of RNA oligonucleotides. The acetyl (Ac) group serves as a protecting group for the exocyclic amine of the cytosine base, preventing unwanted side reactions during the phosphoramidite coupling steps. A key feature of the Ac-rC monomer is its compatibility with rapid deprotection protocols, particularly those utilizing a mixture of aqueous ammonium (B1175870) hydroxide (B78521) and methylamine (B109427) (AMA), often referred to as the "UltraFAST" deprotection method.[1][2] This allows for the efficient removal of the base protecting groups, reducing the overall synthesis and deprotection time.[3]

The Solid-Phase RNA Synthesis Cycle

The synthesis of RNA oligonucleotides on a solid support follows a four-step cycle for each nucleotide addition. This cycle is repeated until the desired sequence is assembled.[][5][6]

-

Deblocking (Detritylation): The 5'-hydroxyl group of the growing RNA chain is protected by a dimethoxytrityl (DMT) group. This acid-labile group is removed at the beginning of each cycle, typically with a solution of trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an inert solvent like dichloromethane (B109758) (DCM) or toluene, to expose the 5'-hydroxyl for the subsequent coupling reaction.[7]

-

Coupling: The activated this compound is coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain. This reaction is facilitated by an activator, such as 5-ethylthio-1H-tetrazole (ETT), 5-benzylthio-1H-tetrazole (BTT), or 4,5-dicyanoimidazole (B129182) (DCI).[8] The coupling efficiency at this step is critical for the overall yield of the full-length RNA product.[6]

-